molecular formula C13H16N2O2 B13506967 benzyl N-(1-cyano-1-methylpropyl)carbamate

benzyl N-(1-cyano-1-methylpropyl)carbamate

Cat. No.: B13506967
M. Wt: 232.28 g/mol
InChI Key: YEXQEZABGXFXRB-UHFFFAOYSA-N
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Description

Benzyl N-(1-cyano-1-methylpropyl)carbamate is an organic compound with the molecular formula C13H16N2O2 . This compound is characterized by the presence of a benzyl group, a cyano group, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(1-cyano-1-methylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions . Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-cyano-1-methylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce primary amines .

Scientific Research Applications

Benzyl N-(1-cyano-1-methylpropyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which benzyl N-(1-cyano-1-methylpropyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group and carbamate moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

benzyl N-(2-cyanobutan-2-yl)carbamate

InChI

InChI=1S/C13H16N2O2/c1-3-13(2,10-14)15-12(16)17-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16)

InChI Key

YEXQEZABGXFXRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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